1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-benzoyl-2-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-13(12(16)17)8-5-9-14(13)11(15)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBGVLJOPVWVFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137870-76-9 | |
| Record name | 1-benzoyl-2-methylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Pyrrolidine Ring Construction via Cyclization
The synthesis typically begins with a pyrrolidine-2-carboxylic acid precursor. Patent EP3015456A1 discloses a method where 5-methyl-2-((tert-butyloxycarbonyl)amino)-pentanedioate undergoes cyclization using strong bases like n-butyllithium or LHMDS (lithium hexamethyldisilazide) at -78°C, followed by alkylation with methylating agents. For example, treatment of (S)-1-tert-butyl-5-methyl-2-acetamidopentanedioate with nBuLi and formic pivalic anhydride yields a dihydro-pyrrole intermediate, which is subsequently hydrogenated to afford the cis-pyrrolidine derivative in 84.4% yield.
Methyl Group Introduction via Phase-Transfer Catalysis
Alkylation at the 2-position is achieved using phase-transfer catalysts such as quaternary ammonium salts or polyethylene glycol. In Example 1 of EP3015456A1, metallic sodium activates the hydroxyl group of a pentanedioate derivative, enabling reaction with methyl iodide to install the methyl group without racemization. This step is critical for maintaining enantiomeric excess (ee) when starting from chiral precursors.
Benzoylation Strategies
Following methyl group installation, the 1-position is acylated using benzoyl chloride or its derivatives. Protection of the carboxylic acid as a tert-butyl ester (e.g., using di-tert-butyl dicarbonate) prevents unwanted side reactions during this step. Subsequent deprotection with trifluoroacetic acid (TFA) regenerates the free carboxylic acid, as demonstrated in Example 7 of the patent.
Stereochemical Control and Racemization Mitigation
Catalytic Hydrogenation for Cis-Selectivity
A pivotal advancement in EP3015456A1 is the use of catalytic hydrogenation to convert dihydro-pyrrole intermediates into cis-pyrrolidines. For instance, hydrogenation of (S)-N-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole over Pd/C affords the cis-product with 99% ee, contrasting with conventional methods that produce racemic mixtures. This step is indispensable for achieving the desired stereochemistry in the target compound.
Protecting Group Strategies
Racemization during alkylation is mitigated by protecting the carboxylic acid as a tert-butyl ester and the amine as a Boc (tert-butyloxycarbonyl) group. Deprotection with TFA at 5°C ensures minimal epimerization, as evidenced in Example 7-2, where (S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-pyrrolidine is obtained with high enantiopurity.
Comparative Analysis of Synthetic Methods
Experimental Optimization and Scalability
Reaction Temperature and Base Selection
Low temperatures (-78°C) are critical for minimizing side reactions during alkylation. The use of LHMDS over metallic sodium enhances reproducibility, as seen in Example 7-2.
Chemical Reactions Analysis
1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols replace the benzoyl group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid has shown significant promise in the treatment of cognitive disorders. It acts as an inhibitor of prolyl oligopeptidase, an enzyme implicated in the metabolism of neuropeptides that are crucial for learning and memory functions. Inhibition of this enzyme has been linked to potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .
Biochemical Applications
In biochemical research, this compound serves as a non-ionic organic buffering agent. It is utilized in cell culture systems where maintaining a stable pH is crucial for cellular functions. Its buffering capacity is effective within a pH range of 6 to 8.5, making it suitable for various biological applications .
Synthetic Applications
The synthesis of this compound has been explored for its utility in creating more complex organic compounds. The compound serves as a precursor in the synthesis of various derivatives that exhibit enhanced biological activity. For instance, it has been used in the formation of amide derivatives, which are evaluated for their pharmacological properties .
Case Study 1: Neuroprotective Effects
A study investigated the effects of prolyl oligopeptidase inhibitors, including derivatives of this compound, on cognitive function in animal models of Alzheimer's disease. The results indicated improved memory retention and reduced neuroinflammation markers, supporting its potential use in therapeutic strategies against neurodegenerative diseases .
Case Study 2: Buffering Capacity
Research into the buffering properties of this compound demonstrated its effectiveness in maintaining pH stability in cell cultures. This property is critical for experiments requiring precise control over environmental conditions, thereby enhancing reproducibility and reliability in biological assays .
Data Summary
| Application Area | Specific Use | Key Findings/Results |
|---|---|---|
| Pharmacology | Cognitive disorder treatment | Inhibits prolyl oligopeptidase; enhances memory |
| Biochemistry | Buffering agent in cell cultures | Effective pH range: 6 - 8.5 |
| Synthesis | Precursor for amide derivatives | Enhanced biological activity observed |
Mechanism of Action
The mechanism of action of 1-benzoyl-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. Additionally, the carboxylic acid group can participate in ionic interactions with positively charged residues in proteins, further modulating their function.
Comparison with Similar Compounds
Structural Analogs and Their Properties
Table 1: Key Structural Analogs and Their Properties
Key Comparative Analysis
Substituent Effects
- Benzoyl vs. Benzyloxycarbonyl (Cbz):
The target compound’s benzoyl group (electron-withdrawing) contrasts with the Cbz group in ’s analog, which is a protecting group for amines. The Cbz analog is more stable in acidic conditions and widely used in peptide synthesis, whereas the benzoyl group may confer distinct electronic properties for receptor binding . - Methoxy Substitution:
1-(4-Methoxybenzoyl)pyrrolidine-2-carboxylic acid () introduces a para-methoxy group, enhancing solubility and altering electronic interactions compared to the unsubstituted benzoyl in the target compound .
Ring Size and Conformation
- Piperidine vs. Pyrrolidine:
The piperidine derivative () has a six-membered ring, offering greater conformational flexibility compared to the five-membered pyrrolidine. This may influence bioavailability and binding kinetics in drug design .
Pharmacological Relevance
- Orexin Receptor Antagonists: Compounds like (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(6-methyl-3-(pyrimidin-2-yl)pyridin-2-yl)methanone () demonstrate potent dual orexin receptor antagonism (LC-MS: [M+H]+ = 419.13). Their substituted benzyl and acyl groups are critical for receptor affinity, a feature absent in the target compound, which lacks such functionalization .
Stereochemical Considerations
- The (R)-configuration in ’s Cbz-protected analog highlights the importance of chirality in biological activity.
Biological Activity
1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid (CAS No. 137870-76-9) is a compound characterized by its unique pyrrolidine ring structure combined with a benzoyl and a carboxylic acid functional group. This structural configuration contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C13H15NO3
- Molecular Weight : Approximately 233.26 g/mol
- Structure : The compound features a pyrrolidine ring, which is known for its presence in various biologically active molecules.
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest the following activities:
- Antimicrobial Properties : Initial investigations have indicated that this compound may possess antimicrobial effects, potentially useful in developing new antibacterial agents.
- Cytotoxicity : Studies involving cell lines have shown that it may induce cytotoxic effects, suggesting a potential role in cancer therapy.
- Enzyme Inhibition : There is evidence that the compound can inhibit specific enzymes, which could be leveraged in drug design for conditions requiring enzyme modulation.
The mechanism of action of this compound involves its interaction with molecular targets that modulate their activity. The presence of functional groups allows it to participate in various biochemical reactions, influencing cellular pathways and physiological processes.
Case Studies and Experimental Data
- Antimicrobial Activity : A study explored the compound's efficacy against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibacterial agent .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that this compound exhibited cytotoxic effects with an IC50 value indicating a promising therapeutic window for further exploration .
- Enzyme Interaction Studies : Interaction studies demonstrated that the compound binds to specific enzyme targets, modulating their activity and potentially leading to therapeutic applications .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Benzoyl-2-methylpiperidine-2-carboxylic acid | Piperidine ring instead of pyrrolidine | Potentially different pharmacological profiles |
| 1-Benzylpyrrolidine-2-carboxylic acid | Benzyl group instead of benzoyl | May exhibit different reactivity |
| 2-Methylpyrrolidine-2-carboxylic acid | Lacks the benzoyl group | Simpler structure with different properties |
The distinct combination of functional groups and ring structure in this compound may confer unique biological activities compared to these similar compounds.
Q & A
Q. What are the optimal synthetic routes for 1-Benzoyl-2-methylpyrrolidine-2-carboxylic acid, and how can reaction conditions be tailored to improve yield?
The synthesis of pyrrolidine derivatives typically involves multi-step reactions, such as protection/deprotection strategies, nucleophilic substitutions, and carboxylation. For example, benzoyl-protected pyrrolidines (e.g., Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate) are synthesized using benzyl chloroformate for amine protection, followed by methyl group introduction via alkylation . Key parameters include:
- Temperature control : Reactions often proceed at 0–25°C to minimize side products.
- Catalyst selection : Triethylamine or DMAP may enhance acylation efficiency.
- Purification : Column chromatography with gradients (e.g., 10–50% ethyl acetate/hexane) ensures >95% purity .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
Structural validation relies on NMR (¹H, ¹³C, DEPT-135) and IR spectroscopy :
- ¹H NMR : Methyl groups at the 2-position appear as singlets (~δ 1.4–1.6 ppm), while benzoyl protons resonate as aromatic multiplets (δ 7.3–7.5 ppm) .
- IR : Stretching vibrations for carboxylic acid (1700–1725 cm⁻¹) and amide carbonyls (1650–1680 cm⁻¹) confirm functional groups .
- Chiral HPLC or polarimetry may resolve enantiomers if the compound has stereocenters .
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
Pyrrolidine carboxylic acids generally exhibit:
- Solubility : Moderate in polar aprotic solvents (DMSO, DMF) but limited in water. Acidic conditions (pH < 3) enhance aqueous solubility via protonation of the carboxylic group .
- Stability : Susceptible to hydrolysis in strong acids/bases. Storage at –20°C under inert atmosphere (argon) is recommended to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data, such as inconsistent receptor binding affinities reported across studies?
Discrepancies may arise from differences in assay conditions (e.g., buffer pH, ion concentration) or compound purity. Strategies include:
- Standardized assays : Use uniform protocols (e.g., radioligand binding assays with HEK293 cells expressing target receptors) .
- Batch validation : LC-MS purity checks (>98%) and control experiments with reference compounds (e.g., known inhibitors) .
- Meta-analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers .
Q. What experimental designs are effective for studying the stereochemical impact of this compound in enzyme inhibition?
Chiral centers in pyrrolidines (e.g., (2S,4R)-configured analogs) often dictate biological activity. Approaches include:
- Enantioselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis .
- Docking simulations : Molecular dynamics (MD) with enzymes (e.g., prolyl endopeptidase) to predict binding modes of R vs. S enantiomers .
- Kinetic assays : Measure K_i values for each enantiomer using fluorogenic substrates .
Q. How can reaction conditions be optimized to mitigate racemization during synthesis?
Racemization at the 2-methylpyrrolidine position is a key challenge. Mitigation strategies:
- Low-temperature reactions : Conduct alkylation steps at –20°C to reduce kinetic energy and stereochemical scrambling .
- Protecting groups : Use tert-butoxycarbonyl (Boc) instead of benzyloxycarbonyl (Cbz) for milder deprotection (e.g., TFA vs. H₂/Pd) .
- In-line monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real time .
Methodological Considerations
Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?
- DFT calculations : Gaussian or ORCA software to model transition states and activation energies for carboxylation or acylation steps .
- Retrosynthetic analysis : Synthia or Chematica for route planning, prioritizing steps with high atom economy .
- Machine learning : Train models on reaction databases (Reaxys, SciFinder) to predict optimal solvents/catalysts .
Q. How should researchers address gaps in toxicological data for this compound?
- In vitro assays : Ames test (mutagenicity), hERG binding (cardiotoxicity), and hepatocyte viability (LD₅₀) .
- In silico tools : ProTox-II or DEREK for preliminary hazard assessment .
- Tiered testing : Follow OECD guidelines for acute toxicity (OECD 423) and repeat-dose studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
